molecular formula C17H14Cl2N2O B275777 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine

Cat. No. B275777
M. Wt: 333.2 g/mol
InChI Key: FZYUAJLGQUTASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine, also known as DPMA, is a compound that has been extensively studied for its potential therapeutic applications. DPMA is a selective dopamine D3 receptor antagonist, which means that it has the ability to block the activity of this receptor in the brain. In

Mechanism of Action

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of this receptor in the brain. The dopamine D3 receptor is primarily located in the mesolimbic pathway, which is involved in reward and motivation. By blocking the activity of this receptor, 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine may reduce the reinforcing effects of drugs of abuse and improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on dopamine D3 receptors, 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine has also been shown to affect other neurotransmitter systems, including serotonin and glutamate. 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine has been shown to increase the release of serotonin in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia. 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine has also been shown to modulate glutamate release in the nucleus accumbens, a brain region involved in reward processing.

Advantages and Limitations for Lab Experiments

One advantage of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine is its selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor in preclinical models. However, one limitation of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, the potential off-target effects of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine on other neurotransmitter systems may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine. One area of interest is the potential therapeutic applications of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine in addiction. Further studies are needed to determine the optimal dosing and administration regimen for 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine in addiction models. Another area of interest is the potential use of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine as a tool to study the role of dopamine D3 receptors in neurological and psychiatric disorders. Finally, the development of more water-soluble analogs of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine may improve its utility in preclinical models.

Synthesis Methods

The synthesis of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2,5-dichlorophenylboronic acid with furan-2-boronic acid in the presence of a palladium catalyst to form 5-(2,5-dichlorophenyl)furan-2-boronic acid. This intermediate is then reacted with pyridine-2-carboxaldehyde to form the final product, 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine.

Scientific Research Applications

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine has been shown to improve motor function and reduce dyskinesia, a common side effect of dopamine replacement therapy. In schizophrenia, 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine has been studied as a potential treatment for negative symptoms, such as social withdrawal and apathy. In addiction, 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine has been shown to reduce drug-seeking behavior in preclinical models.

properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C17H14Cl2N2O/c18-12-4-6-16(19)15(9-12)17-7-5-14(22-17)11-20-10-13-3-1-2-8-21-13/h1-9,20H,10-11H2

InChI Key

FZYUAJLGQUTASK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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